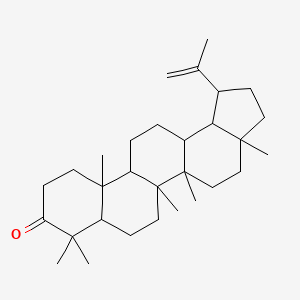

Lupenona

Descripción general

Descripción

Lupenone is a pentacyclic triterpenoid compound that is naturally found in various plant species. It is known for its diverse biological activities, including anti-inflammatory, anti-diabetic, and neuroprotective properties. The compound has garnered significant attention in recent years due to its potential therapeutic applications in treating various diseases, including glioblastoma and Alzheimer’s disease .

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.

Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s and glioblastoma.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mecanismo De Acción

Target of Action

Lupenone, a pentacyclic triterpenoid, primarily targets several proteins related to inflammation and neurodegenerative disorders . These include transcription factor p65, NF-kappa-B inhibitor alpha, transcription factor AP-1, NF-kappa-B essential modulator, nuclear factor NF-kappa-B p105 subunit, epidermal growth factor receptor, and hypoxia-inducible factor 1-alpha . These targets play crucial roles in the PI3K-Akt, Toll-like receptor, and NF-kappa B signaling pathways .

Mode of Action

Lupenone interacts with its targets through molecular docking . It has been shown to combine well with MCP-1, IL-1β, TNF-α, IKKβ, IκBα, and NF-κB p65 proteins . The docking scores of Lupenone with key protein structures, 5H08 and 2ZHV, were -9.54 kcal/mol and -10.59 kcal/mol respectively, indicating profound binding affinities .

Biochemical Pathways

Lupenone affects several biochemical pathways, including the PI3K-Akt, Toll-like receptor, and NF-kappa B signaling pathways . By interacting with its targets, Lupenone can regulate these pathways, leading to downstream effects such as the reduction of pro-inflammatory cytokines and the inhibition of the NF-κB signaling pathway .

Pharmacokinetics

Its profound binding affinities and interactions with key protein structures suggest that it may have good bioavailability

Result of Action

Lupenone has been shown to have anti-inflammatory effects . It can significantly reduce the mRNA and protein expressions for pro-inflammatory cytokines and IKKβ, p-p65, and p-IκBα . Moreover, Lupenone inhibited the proliferative activity of HBZY-1 cells at non-cytotoxic concentrations . These results suggest that Lupenone may play an anti-inflammatory role in the treatment of diseases like Diabetic Nephropathy (DN) and Alzheimer’s .

Action Environment

Environmental factors can influence the action of Lupenone. For instance, in the context of plant biology, Lupenone has been shown to increase drought resistance in plants . .

Análisis Bioquímico

Biochemical Properties

Lupenone has been found to interact with various biomolecules, including the WRKY protein, a transcription factor crucial for plant growth and development . Lupenone exhibits a strong affinity for the WRKY protein, suggesting that it may play a significant role in biochemical reactions .

Molecular Mechanism

At the molecular level, Lupenone exerts its effects through binding interactions with biomolecules such as the WRKY protein . This interaction potentially leads to changes in gene expression, contributing to enhanced stress resistance in plants .

Temporal Effects in Laboratory Settings

The effects of Lupenone have been observed over time in laboratory settings. Molecular docking and modeling studies have shown that Lupenone’s interaction with the WRKY protein contributes to drought resistance in Solanum Lycopersicum .

Metabolic Pathways

Its interaction with the WRKY protein suggests it may influence metabolic flux or metabolite levels .

Subcellular Localization

Its interaction with the WRKY protein suggests it may be localized to specific compartments or organelles where this transcription factor is active .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lupenone can be synthesized through several methods, including the oxidation of lupeol, a naturally occurring triterpenoid. The oxidation process typically involves the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate under controlled conditions to yield lupenone .

Industrial Production Methods: Industrial production of lupenone often involves the extraction and purification from plant sources, such as the bark of the white birch tree. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify lupenone .

Análisis De Reacciones Químicas

Types of Reactions: Lupenone undergoes various chemical reactions, including:

Oxidation: Lupenone can be further oxidized to produce other triterpenoid derivatives.

Reduction: Reduction of lupenone can yield lupeol, the precursor compound.

Substitution: Lupenone can participate in substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products:

Oxidation Products: Various oxidized triterpenoids.

Reduction Products: Lupeol and other reduced derivatives.

Comparación Con Compuestos Similares

Lupenone belongs to the lupane-type triterpenes, which include compounds such as lupeol, betulin, and betulinic acid . Compared to these similar compounds, lupenone exhibits unique properties:

Lupeol: Precursor to lupenone, known for its anti-inflammatory and anti-cancer properties.

Betulin: Found in birch bark, used in the synthesis of betulinic acid, with anti-HIV and anti-cancer activities.

Betulinic Acid: Derived from betulin, known for its potent anti-cancer and anti-HIV properties.

Lupenone’s distinctiveness lies in its broad spectrum of biological activities and its potential therapeutic applications in neurodegenerative diseases and diabetes management.

Propiedades

IUPAC Name |

3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBHNQFQFHLCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936586 | |

| Record name | Lup-20(29)-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1617-70-5 | |

| Record name | LUPENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lup-20(29)-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

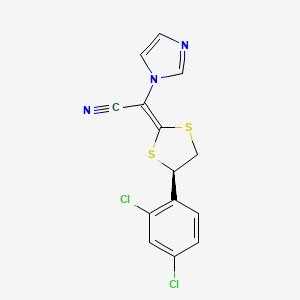

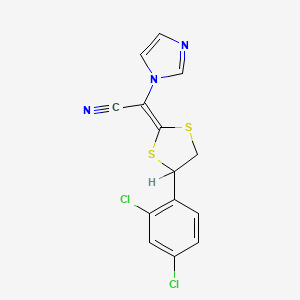

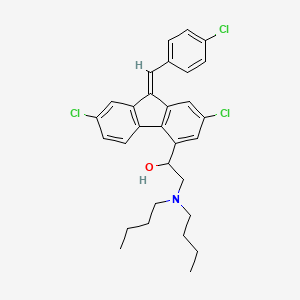

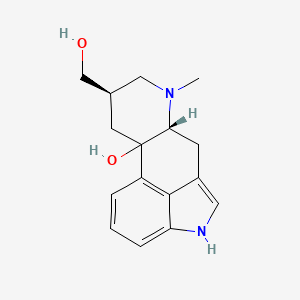

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

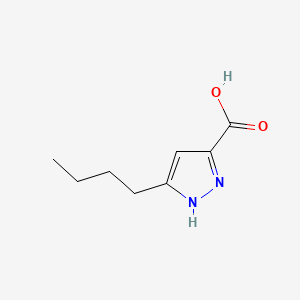

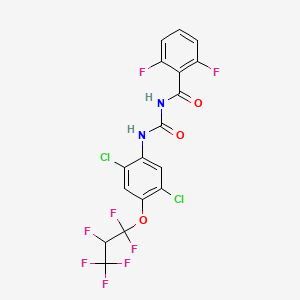

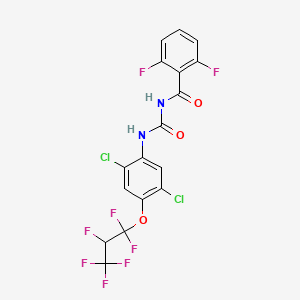

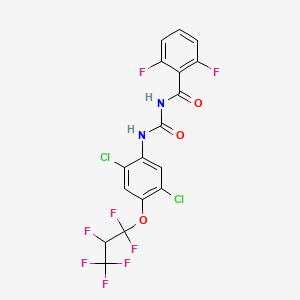

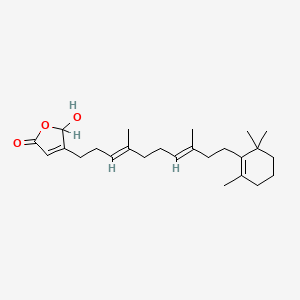

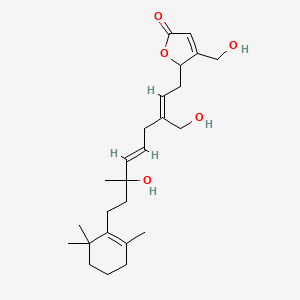

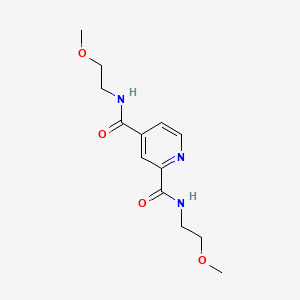

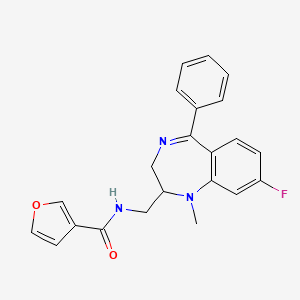

Feasible Synthetic Routes

Q1: How does Lupenone exert its anti-diabetic effects?

A1: Studies suggest that Lupenone improves insulin resistance (IR) through multiple pathways. In type 2 diabetic rat models, Lupenone administration significantly reduced fasting blood glucose, HbA1c, and leptin levels while increasing adiponectin levels and GSH-Px activity. [] This suggests an improvement in oxidative stress, lipid metabolism disorders, and pancreatic function. Furthermore, Lupenone upregulated the expression of key insulin signaling pathway components, including InsR, IRS-1, IRS-2, GLUT-4, and PPAR-γ, in both skeletal muscle and adipose tissue. []

Q2: What is the role of Lupenone in alleviating renal fibrosis?

A2: Lupenone demonstrates promising anti-renal fibrosis activity by regulating the TGF-β/Smad/CTGF signaling pathway. Molecular docking studies revealed that Lupenone exhibits a strong binding affinity for key proteins within this pathway, including fibronectin, TGF-β1, TβRI, TβRII, Smad2, Smad3, Smad4, Smad7, and Smurf2. [] In vitro experiments using high glucose-induced mesangial cells (MCs) further confirmed these findings. Lupenone treatment effectively downregulated the expression of fibrosis markers (collagen-I, collagen-IV, and fibronectin), TGF-β1, and downstream signaling molecules in the TGF-β/Smad/CTGF pathway. []

Q3: How does Lupenone protect neuronal cells against methamphetamine-induced apoptosis?

A3: Research indicates that Lupenone protects neuroblastoma SH-SY5y cells from methamphetamine-induced apoptosis via the PI3K/Akt/mTOR signaling pathway. [] Lupenone pre-treatment effectively reduced the apoptotic cell population and restored the expression of anti-apoptotic proteins (Bcl-2, Caspase 3, Caspase 7, and Caspase 8), which were otherwise diminished upon methamphetamine exposure. [] This protective effect is attributed to the increased phosphorylation levels of PI3K/Akt observed in Lupenone-treated cells. []

Q4: Can Lupenone influence adipogenic differentiation?

A4: Yes, Lupenone isolated from Adenophora triphylla var. japonica extract effectively inhibits adipogenic differentiation in 3T3-L1 preadipocytes. [] It significantly reduced lipid accumulation and downregulated the expression of key adipogenic marker genes. [, ] Mechanistically, Lupenone appears to suppress the transcriptional activity of PPARγ, a master regulator of adipogenesis, and reduce the protein levels of PPARγ and C/EBPα. []

Q5: Does Lupenone impact microglial activation and pyroptosis after spinal cord injury?

A5: Lupenone demonstrates a protective effect against spinal cord injury by modulating microglial activity. It inhibits the nuclear factor kappa B (NF-κB) pathway, thereby reducing IκBα activation and p65 nuclear translocation. [] This, in turn, suppresses NLRP3 inflammasome function, shifting microglial polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. [] By inhibiting the NF-κB pathway and subsequent NLRP3 inflammasome activation, Lupenone effectively reduces microglial pyroptosis. []

Q6: What is the molecular formula and weight of Lupenone?

A6: Lupenone has the molecular formula C30H48O and a molecular weight of 424.7 g/mol.

Q7: What spectroscopic data is available for the characterization of Lupenone?

A7: Lupenone has been characterized using various spectroscopic techniques, including:

- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. [, , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR data are essential for elucidating the complete structure and stereochemistry of Lupenone. [, , , , ]

- Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, further confirming the identity of Lupenone. [, , , , ]

- Ultraviolet-visible (UV) spectroscopy: Provides information about the electronic transitions within the molecule. []

Q8: Is there any information on the material compatibility and stability of Lupenone?

A8: While the provided research does not delve deeply into material compatibility and stability in various conditions, one study investigated the thermal properties of Lupenone-containing resin. The study revealed that derivatization of the resin, including methylation and acetylation, decreased its thermal stability. [] This highlights the potential influence of chemical modifications on the stability of Lupenone-containing materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.